molecular formula C27H26N2O6 B12811136 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B12811136
M. Wt: 474.5 g/mol
InChI Key: VHBSCTCUNZLWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 252049-08-4) is a protected diaminobutyric acid derivative featuring dual orthogonal protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group.
  • CbZ (benzyloxycarbonyl) on the γ-amino group .

Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid, and it is commonly abbreviated as Fmoc-L-Dab(CbZ)-OH. This structure enables sequential deprotection during solid-phase peptide synthesis (SPPS), where the acid-labile Fmoc group is removed with piperidine, while the CbZ group remains intact until hydrogenolysis . It is primarily used to introduce protected diaminobutyric acid residues into peptide chains, facilitating the synthesis of branched or functionalized peptides.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSCTCUNZLWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Cbz group is introduced using benzyl chloroformate. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C).

    Coupling: DCC and HOBt in DMF.

Major Products

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further functionalization or biological activity .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid is widely used in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Research: Studying protein-protein interactions and enzyme-substrate interactions.

    Material Science: Development of peptide-based materials with specific properties.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc and Cbz groups protect the amino acids from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the desired peptide sequence is obtained. The molecular targets and pathways involved are primarily related to the synthesis machinery and the specific enzymes used for deprotection .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous Fmoc-protected amino acids, highlighting key substituents, molecular formulas, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Key Applications/Features
Target: Fmoc-L-Dab(CbZ)-OH (252049-08-4) Fmoc (α-amino), CbZ (γ-amino) Not explicitly provided Dual protection for orthogonal deprotection; SPPS of branched peptides.
Fmoc-Hph(2-OCF3)-OH (1260611-80-0) Homophenylalanine with 2-trifluoromethoxy phenyl C₂₆H₂₂F₃NO₅ Introduces fluorinated aromatic groups; enhances lipophilicity or stability.
Fmoc-Met(O)-OH (76265-70-8) Methionine sulfoxide C₁₉H₁₉NO₅S Oxidation-sensitive residue; studies of redox-active peptides.
Fmoc-4,5-dehydro-Leu-OH (131177-58-7) Dehydro leucine (C4–C5 alkene) C₁₉H₂₁NO₄ Conformational constraint via alkene; modulates peptide helicity.
Fmoc-4-(tert-butoxy)phenylbutanoic acid (2446043-05-4) tert-Butoxy phenyl on γ-position C₂₉H₃₁NO₅ Bulky hydrophobic group; influences peptide solubility and aggregation.
Fmoc-Azh-OH (942518-20-9) Azide (-N₃) on γ-position C₁₉H₁₈N₄O₄ Click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition).
Fmoc-4-pyridin-2-ylbutanoic acid (1260593-20-1) Pyridyl group on γ-position C₂₄H₂₂N₂O₄ Metal coordination or hydrogen-bonding motifs; catalytic peptide design.
Fmoc-γ-azidobutanoic acid (942518-20-9) Azide on γ-amino C₁₉H₁₈N₄O₄ Similar to Fmoc-Azh-OH; used in bioorthogonal ligation strategies.
4-Fmoc-amino-4-phenylbutanoic acid (683219-94-5) Fmoc on γ-amino, phenyl on γ-carbon C₂₆H₂₃NO₄ Rigid aromatic side chain; mimics phenylalanine with extended backbone.

Key Comparative Insights

Protection Strategy: The target compound’s dual Fmoc/CbZ protection is rare among Fmoc-amino acids, which typically feature a single Fmoc group. This allows selective deprotection steps, unlike compounds with single Fmoc protection (e.g., Fmoc-Met(O)-OH) . Compounds like Fmoc-Azh-OH or Fmoc-4-pyridin-2-ylbutanoic acid lack secondary protection, focusing instead on introducing reactive handles (azides, pyridyl) .

Side-Chain Functionality: Electron-Withdrawing Groups: Fmoc-Hph(2-OCF3)-OH’s trifluoromethoxy group enhances metabolic stability and lipophilicity compared to the target’s benzyloxycarbonyl . Reactive Moieties: Azide-bearing derivatives (e.g., Fmoc-Azh-OH) enable click chemistry, whereas the target’s CbZ group requires hydrogenolysis for removal .

Conformational Effects: Dehydro leucine (Fmoc-4,5-dehydro-Leu-OH) introduces rigidity via alkene, contrasting with the flexible diaminobutyric acid backbone of the target compound .

Applications in Peptide Engineering: The target is ideal for synthesizing peptides requiring sequential deprotection (e.g., multivalent antigens). In contrast, Fmoc-4-(tert-butoxy)phenylbutanoic acid is suited for hydrophobic core formation in self-assembling peptides .

Research Findings and Trends

  • Orthogonal Deprotection: The target’s dual protection system is advantageous in complex peptide synthesis, as noted in SPPS protocols .
  • Functionalization : Azide- or pyridyl-modified analogs (e.g., Fmoc-Azh-OH) are increasingly used in bioconjugation and metal-organic frameworks .
  • Stability: Fluorinated analogs (e.g., Fmoc-Hph(2-OCF3)-OH) show improved resistance to enzymatic degradation compared to non-fluorinated variants .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid, commonly referred to as a derivative of Fmoc-amino acids, is a compound of interest in biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and two amino acid functionalities, positions it as a potential candidate for various biological applications, particularly in peptide synthesis and drug development.

  • Molecular Formula : C19H19N1O5
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 172525-85-8

Biological Activity

The biological activity of this compound is primarily investigated in the context of its role as a building block in peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions.

  • Peptide Synthesis : The compound acts as an amino acid derivative that can be incorporated into peptides through standard coupling reactions. This process is crucial for developing peptide-based therapeutics, which can exhibit high specificity and potency against biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of Fmoc-amino acids may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.

Study 1: Peptide Synthesis Efficiency

A study evaluated the efficiency of using this compound in synthesizing peptide sequences. The outcomes showed that:

  • Yield : Peptides synthesized using this compound exhibited yields exceeding 85%.
  • Purity : High-performance liquid chromatography (HPLC) analysis indicated purities above 95%, confirming the effectiveness of this compound as a building block in SPPS.

Study 2: Biological Activity Assessment

In vitro assays were conducted to assess the biological activity of peptides synthesized with this compound:

  • Cell Proliferation Assay : Peptides demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.
  • Binding Affinity : Binding studies revealed that certain synthesized peptides had high affinity for specific receptors, suggesting therapeutic potential.

Data Summary

PropertyValue
Molecular Weight341.36 g/mol
CAS Number172525-85-8
Yield in Peptide Synthesis>85%
Purity (HPLC)>95%
Anticancer ActivitySignificant inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.